2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide
Description
This compound is a synthetic small molecule featuring a 1,2,4-oxadiazole ring conjugated with a 4-fluorophenyl group, a 2-oxopyridinone moiety, and an N-(4-methylbenzyl)acetamide side chain. The 1,2,4-oxadiazole scaffold is widely recognized for its metabolic stability and bioisosteric properties, often serving as a replacement for ester or amide groups in drug design . The fluorine atom on the phenyl ring enhances lipophilicity and may influence binding affinity through electronic effects. Structural characterization of such compounds often employs X-ray crystallography, with tools like SHELX facilitating refinement and validation of crystallographic data .
Properties
IUPAC Name |
2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O3/c1-15-4-6-16(7-5-15)13-25-20(29)14-28-12-2-3-19(23(28)30)22-26-21(27-31-22)17-8-10-18(24)11-9-17/h2-12H,13-14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKLVORZSFCTNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide is a complex organic molecule that has attracted attention due to its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, antifungal, and anticancer activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 368.37 g/mol. Its structure features a fluorophenyl group, an oxadiazole moiety, and a pyridine derivative, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole and pyridine rings exhibit significant anticancer properties. For instance:
- Structure-Activity Relationship (SAR) : The presence of the oxadiazole ring has been linked to enhanced cytotoxicity against cancer cell lines. Compounds similar to the target molecule have shown IC50 values in the low micromolar range against various cancer cells, indicating potent activity .
- Case Study : A related compound with a similar structure was tested against A549 lung adenocarcinoma cells and demonstrated substantial growth inhibition, suggesting that modifications in the side chains can lead to improved efficacy .
Antibacterial Activity
The antibacterial potential of oxadiazole derivatives has been well-documented:
- Mechanism of Action : The antibacterial activity is often attributed to the ability of these compounds to disrupt bacterial cell wall synthesis or inhibit essential enzymatic pathways.
- Experimental Results : Studies have shown that similar oxadiazole compounds exhibit minimum inhibitory concentrations (MICs) ranging from 4.69 µM to 22.9 µM against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Antifungal Activity
The antifungal properties of oxadiazole derivatives are also noteworthy:
- Efficacy Against Fungi : Compounds with structural similarities have been tested against Candida albicans and other fungal strains, showing MIC values that suggest moderate to strong antifungal activity .
Data Summary Table
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds featuring oxadiazole moieties demonstrate significant anticancer properties. For example, derivatives of 1,2,4-oxadiazole have been synthesized and tested for their ability to inhibit tumor cell proliferation. The incorporation of the pyridine ring in our compound may enhance its interaction with biological targets involved in cancer pathways.
Antimicrobial Activity
Compounds similar to 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methylbenzyl)acetamide have shown promising antibacterial and antifungal activities. The oxadiazole ring is known for its efficacy against various drug-resistant strains, making it a candidate for further exploration in antimicrobial drug development.
Neuropharmacological Effects
There is emerging evidence that oxadiazole-based compounds can exhibit anticonvulsant activity. The structural features of our compound may contribute to its potential as an anticonvulsant agent, warranting further investigation through in vivo studies.
Case Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, a series of oxadiazole derivatives were tested against various cancer cell lines. The results indicated that compounds with structural similarities to our target demonstrated IC50 values in the low micromolar range, suggesting effective inhibition of cell growth.
Case Study 2: Antimicrobial Screening
A comprehensive screening of oxadiazole derivatives against clinical isolates revealed that certain compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to disruption of bacterial cell wall synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights three pharmacopeial compounds (m, n, o) with distinct stereochemical and functional group variations. While direct comparative pharmacological or physicochemical data are unavailable in the provided sources, structural parallels and divergences can be analyzed (Table 1).
Table 1: Structural Comparison of Key Features
Key Observations:
Scaffold Differences: The target compound’s 1,2,4-oxadiazole core contrasts with the phenoxy acetamido hexane backbone of compounds m, n, and o. The pyrimidinone group in compounds m–o may engage in hydrogen bonding, whereas the 2-oxopyridinone in the target compound offers similar polarity but distinct geometry.
Substituent Effects: The 4-fluorophenyl group in the target compound likely improves blood-brain barrier penetration compared to the 2,6-dimethylphenoxy groups in compounds m–o, which may prioritize peripheral target engagement. The N-(4-methylbenzyl)acetamide side chain in the target compound could enhance solubility relative to the bulkier hexane-linked moieties in compounds m–o.
Stereochemistry :
- Compounds m–o exhibit complex stereochemical configurations (e.g., R/S at multiple centers), suggesting tailored interactions with chiral biological targets. In contrast, the target compound’s achiral structure may simplify synthesis and reduce off-target effects.
Research Implications and Limitations
- Structural Insights : The SHELX system is critical for resolving stereochemical ambiguities in compounds like m–o, though its application to the target compound is inferred rather than explicitly documented.
- Data Gaps : The evidence lacks quantitative data (e.g., IC50, LogP, bioavailability) necessary for a rigorous comparative analysis. Further studies should prioritize assays comparing binding affinities for shared targets (e.g., kinases, GPCRs).
- Synthetic Complexity : The target compound’s lack of stereocenters may streamline manufacturing compared to compounds m–o, which require enantioselective synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
